molecular formula C16H20N4O2S B7729270 2-[N'-(4-Dimethylamino-benzylidene)-hydrazino]-4-methyl-thiazole-5-carboxylic acid ethyl ester

2-[N'-(4-Dimethylamino-benzylidene)-hydrazino]-4-methyl-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B7729270
M. Wt: 332.4 g/mol
InChI Key: KOQVGOKQWDKPML-LICLKQGHSA-N
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Description

2-[N’-(4-Dimethylamino-benzylidene)-hydrazino]-4-methyl-thiazole-5-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N’-(4-Dimethylamino-benzylidene)-hydrazino]-4-methyl-thiazole-5-carboxylic acid ethyl ester typically involves a multi-step process. One common method is the condensation reaction between 4-dimethylaminobenzaldehyde and 4-methyl-3-thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[N’-(4-Dimethylamino-benzylidene)-hydrazino]-4-methyl-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[N’-(4-Dimethylamino-benzylidene)-hydrazino]-4-methyl-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-(Dimethylamino)benzylidene)-N-methylhydrazinecarbothioamide (PDM)
  • (Z)-2-(2-Hydroxy-5-nitrobenzylidene)-N-methylhydrazinecarbothioamide (5NS)
  • (Z)-2-(4-Cyanobenzylidene)-N-methylhydrazinecarbothioamide (4CN)

Uniqueness

2-[N’-(4-Dimethylamino-benzylidene)-hydrazino]-4-methyl-thiazole-5-carboxylic acid ethyl ester is unique due to its specific structure, which combines a thiazole ring with a dimethylaminobenzylidene moiety.

Properties

IUPAC Name

ethyl 2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-5-22-15(21)14-11(2)18-16(23-14)19-17-10-12-6-8-13(9-7-12)20(3)4/h6-10H,5H2,1-4H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQVGOKQWDKPML-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NN=CC2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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